1-Chloro-5,5-dimethyl-2-hexene
Overview
Description
1-Chloro-5,5-dimethyl-2-hexene is an organic compound with the molecular formula C8H15Cl. It is a colorless liquid that is soluble in organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Preparation Methods
1-Chloro-5,5-dimethyl-2-hexene can be synthesized through the reaction of a chlorinated alkane with hexene under appropriate conditions . The general synthetic route involves the chlorination of 5,5-dimethyl-2-hexene. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
1-Chloro-5,5-dimethyl-2-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Scientific Research Applications
1-Chloro-5,5-dimethyl-2-hexene is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and ability to form stable products.
Biological Studies: Researchers use this compound to study the effects of chlorinated alkenes on biological systems, including their potential as bioactive agents.
Mechanism of Action
The mechanism of action of 1-Chloro-5,5-dimethyl-2-hexene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1-Chloro-5,5-dimethyl-2-hexene can be compared with other similar compounds, such as:
1-Chloro-5,5-dimethylhexane: This compound lacks the double bond present in this compound, making it less reactive in addition reactions.
1-Bromo-5,5-dimethyl-2-hexene: The presence of a bromine atom instead of chlorine affects the reactivity and the types of reactions the compound can undergo.
5,5-Dimethyl-2-hexene: This compound lacks the halogen atom, making it less reactive in substitution reactions but still reactive in addition reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a double bond, which provides a versatile platform for various chemical transformations .
Properties
IUPAC Name |
(E)-1-chloro-5,5-dimethylhex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYLKNCXQWGTF-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C/C=C/CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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